molecular formula C6H8BrNO B6183757 rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans CAS No. 2624109-09-5

rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans

Cat. No. B6183757
CAS RN: 2624109-09-5
M. Wt: 190
InChI Key:
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Description

Rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans (Rac-2R,3S-BrCN) is an organic compound that has been widely studied due to its potential applications in the field of synthetic organic chemistry. Rac-2R,3S-BrCN is a chiral compound, meaning that it has two different optical isomers, (2R,3S) and (2S,3R). The (2R,3S) isomer is the most commonly studied due to its greater stability and higher solubility in organic solvents. Rac-2R,3S-BrCN has been used in a variety of synthetic organic chemistry reactions, including as a catalyst in asymmetric synthesis, as a starting material for the synthesis of other compounds, and as an inhibitor of certain enzymes.

Scientific Research Applications

Rac-rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans-BrCN has been widely studied due to its potential applications in the field of synthetic organic chemistry. Rac-rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans-BrCN has been used as a catalyst in asymmetric synthesis, as a starting material for the synthesis of other compounds, and as an inhibitor of certain enzymes. Rac-rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans-BrCN has also been used in the synthesis of a variety of other organic compounds, including chiral amines, amino acids, and peptides.

Mechanism of Action

Rac-rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans-BrCN is a chiral compound, meaning that it has two different optical isomers, (rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans) and (2S,3R). The (this compound) isomer is the most commonly studied due to its greater stability and higher solubility in organic solvents. Rac-rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans-BrCN acts as a catalyst in asymmetric synthesis reactions by binding to the substrate and promoting the formation of the desired product. Rac-rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans-BrCN also acts as an inhibitor of certain enzymes, by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
Rac-rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans-BrCN has been studied for its potential biochemical and physiological effects. Studies have shown that Rac-rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans-BrCN can act as an inhibitor of certain enzymes, by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. Rac-rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans-BrCN has also been shown to have anti-inflammatory and anti-cancer activity in animal models.

Advantages and Limitations for Lab Experiments

Rac-rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans-BrCN has several advantages and limitations for use in laboratory experiments. One advantage of Rac-rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans-BrCN is its high solubility in organic solvents, which makes it easy to work with in the laboratory. Rac-rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans-BrCN is also relatively stable, and can be stored for long periods of time without significant degradation. However, Rac-rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans-BrCN is also expensive, and can be difficult to obtain in large quantities.

Future Directions

Rac-rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans-BrCN has a variety of potential applications in the field of synthetic organic chemistry. One potential future direction is the development of new methods for the synthesis of Rac-rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans-BrCN, which could lead to more efficient and cost-effective production of the compound. Another potential future direction is the development of new catalysts and inhibitors based on Rac-rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans-BrCN, which could be used in a variety of synthetic organic chemistry reactions. Additionally, further research could be done to investigate the potential biochemical and physiological effects of Rac-rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans-BrCN, which could lead to the development of new drugs or therapies.

Synthesis Methods

Rac-rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans-BrCN is typically synthesized from the reaction of 2-bromooxane with carbonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution reaction, where the bromine atom on the oxane ring is replaced by the carbonitrile group. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene.

properties

{ "Design of the Synthesis Pathway": "The synthesis of rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-bromo-3-hydroxypropanenitrile", "sodium hydride", "acetonitrile", "triethylamine", "sodium iodide", "sulfuric acid", "sodium bicarbonate", "methyl iodide", "sodium cyanide" ], "Reaction": [ "Step 1: Treatment of 2-bromo-3-hydroxypropanenitrile with sodium hydride in acetonitrile and triethylamine at room temperature to yield the corresponding alkoxide intermediate.", "Step 2: Addition of sodium iodide to the reaction mixture to form the corresponding iodo intermediate.", "Step 3: Treatment of the iodo intermediate with sulfuric acid and sodium bicarbonate to yield the corresponding oxirane intermediate.", "Step 4: Reaction of the oxirane intermediate with methyl iodide in the presence of sodium hydride to form the corresponding alkylated intermediate.", "Step 5: Treatment of the alkylated intermediate with sodium cyanide in the presence of sulfuric acid to yield the final product, rac-(2R,3S)-3-bromooxane-2-carbonitrile, trans." ] }

CAS RN

2624109-09-5

Molecular Formula

C6H8BrNO

Molecular Weight

190

Purity

95

Origin of Product

United States

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